N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
“N-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C16H12F2N2O . It’s important to note that there are other compounds with similar structures, such as “N-(2,4-Difluorophenyl)-2-[4-(1H-indol-3-yl)-1-piperidinyl]acetamide” and "N-(2,4-Difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a reaction between tryptamine and flurbiprofen using N,N’-Dicyclohexylcarbodiimide as a coupling agent was used to prepare a compound with a fragment similar to Brequinar, a compound used in SARS-CoV-2 treatment trials .Molecular Structure Analysis
The molecular structure of “N-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” can be analyzed based on its molecular formula C16H12F2N2O. It contains 16 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” can be inferred from its molecular structure. It has a molecular weight of 300.30 g/mol. The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications
Photodynamic Therapy (PDT)
PDT combines light activation with a photosensitizer to selectively destroy cancer cells. BML-2841, when exposed to specific wavelengths of light, generates reactive oxygen species that damage tumor cells. Researchers are exploring its use in PDT for localized cancer treatment.
These applications highlight the versatility of BML-2841 and underscore its potential impact across diverse scientific disciplines. As research continues, we may uncover additional applications and mechanisms of action for this intriguing compound . If you have any further questions or need more details, feel free to ask!
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2/c17-9-5-6-14(12(18)7-9)20-16(22)15(21)11-8-19-13-4-2-1-3-10(11)13/h1-8,19H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMNEVZLNVSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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